molecular formula C8H5F3OS B12584246 1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one CAS No. 208265-52-5

1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one

Cat. No.: B12584246
CAS No.: 208265-52-5
M. Wt: 206.19 g/mol
InChI Key: PLFWJGKAWSDIQO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Similar structure but with a different functional group arrangement.

    1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Contains a phenyl group instead of a thiophene ring.

    1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Features a phenyl group and an alkyne moiety.

Uniqueness

1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

208265-52-5

Molecular Formula

C8H5F3OS

Molecular Weight

206.19 g/mol

IUPAC Name

1,1,1-trifluoro-4-thiophen-2-ylbut-3-en-2-one

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H

InChI Key

PLFWJGKAWSDIQO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C(F)(F)F

Origin of Product

United States

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